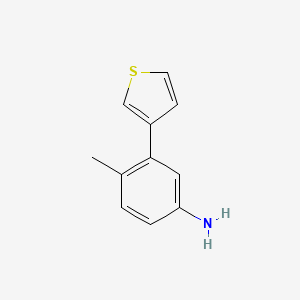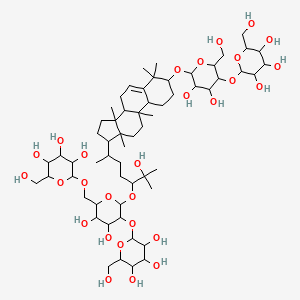
N-Me-Orn-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-L-ornithine (N-Me-Orn-OH) is a derivative of the amino acid ornithine, where a methyl group is attached to the nitrogen atom of the amino group This modification can significantly alter the compound’s chemical properties and biological activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-ornithine typically involves the methylation of L-ornithine. One common method is the reductive methylation of the amino group using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an aqueous solution at a controlled pH to ensure selective methylation.
- Reductive Methylation:
Reagents: L-ornithine, formaldehyde, sodium cyanoborohydride
Conditions: Aqueous solution, pH 7-8, room temperature
:Reaction: L-ornithine+formaldehyde+sodium cyanoborohydride→N-Methyl-L-ornithine
Industrial Production Methods
In an industrial setting, the production of N-Methyl-L-ornithine may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts to achieve selective methylation is also explored to enhance efficiency and reduce environmental impact.
化学反应分析
Types of Reactions
N-Methyl-L-ornithine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The methylated amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Oximes, nitriles
Reduction: Alcohols
Substitution: N-alkylated or N-acylated derivatives
科学研究应用
N-Methyl-L-ornithine has several applications in scientific research:
Biochemistry: Used as a tool to study enzyme mechanisms, particularly those involving amino acid metabolism.
Pharmacology: Investigated for its potential as an inhibitor of nitric oxide synthase, which has implications in treating inflammatory diseases.
Medicine: Explored for its role in modulating immune responses and as a potential therapeutic agent.
Industry: Utilized in the synthesis of specialized polymers and as a precursor for other chemical compounds.
作用机制
The biological activity of N-Methyl-L-ornithine is primarily due to its ability to inhibit nitric oxide synthase. This enzyme catalyzes the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting this enzyme, N-Methyl-L-ornithine can modulate immune responses and reduce inflammation.
相似化合物的比较
N-Methyl-L-ornithine can be compared with other methylated amino acids, such as N-Methyl-L-arginine and N-Methyl-L-lysine. These compounds share similar structural features but differ in their biological activities and applications.
N-Methyl-L-arginine: Primarily studied as a nitric oxide synthase inhibitor with potential cardiovascular applications.
N-Methyl-L-lysine: Investigated for its role in epigenetic regulation and protein modification.
Conclusion
N-Methyl-L-ornithine is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and biological activities make it a valuable tool for research and development. Further studies are needed to fully explore its applications and optimize its production methods.
属性
分子式 |
C6H14N2O2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
5-amino-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8-5(6(9)10)3-2-4-7/h5,8H,2-4,7H2,1H3,(H,9,10) |
InChI 键 |
OZRWQPFBXDVLAH-UHFFFAOYSA-N |
规范 SMILES |
CNC(CCCN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


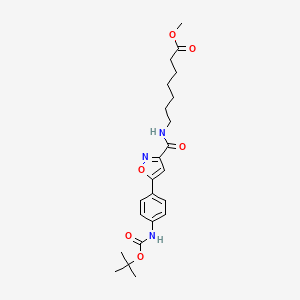
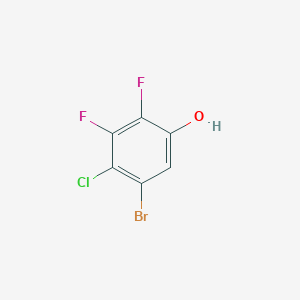


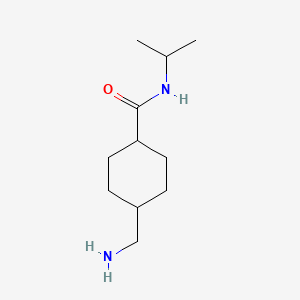

![Bis[4-(9-H-carbazole)phenyl] sulfone](/img/structure/B12097401.png)
![2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide](/img/structure/B12097417.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B12097421.png)

![4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B12097434.png)
